
A Comparative Analysis of the Reactivity of
Hexaaquairon(II) and Hexaaquairon(III)

Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1265046 Get Quote

This guide provides a detailed comparative study of the reactivity of hexaaquairon(II),

[Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺. These ions are the common forms of iron in

aqueous solutions and their differing reactivity is fundamental to the chemistry of iron. This

comparison is essential for researchers and professionals in fields ranging from inorganic

chemistry to drug development, where the behavior of iron complexes is of critical importance.

When iron salts are dissolved in water, the Fe²⁺ and Fe³⁺ ions are hydrated to form the

octahedral complexes hexaaquairon(II) and hexaaquairon(III), respectively[1][2]. The difference

in the oxidation state of the central iron ion leads to significant variations in their chemical

properties, including acidity, redox behavior, and ligand substitution kinetics.

Data Summary: Physical and Electronic Properties
The fundamental differences in the electronic configuration and charge of the central iron ion

give rise to distinct physical and chemical properties. These are summarized in the table below.
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Property
Hexaaquairon(II),
[Fe(H₂O)₆]²⁺

Hexaaquairon(III),
[Fe(H₂O)₆]³⁺

Central Ion Fe²⁺ Fe³⁺

d-electron configuration d⁶ d⁵

Spin State (with H₂O) High Spin (t₂g⁴ eg²)[3] High Spin (t₂g³ eg²)

Appearance in Solution Pale green[1][4][5]
Pale violet (often yellow/brown

due to hydrolysis)[6][7]

Ionic Radius (Feⁿ⁺) 78 pm 64.5 pm

Comparative Reactivity
The reactivity of these two complexes is best understood by examining their behavior in three

key areas: acidity (hydrolysis), redox reactions, and ligand substitution reactions.

Acidity and Hydrolysis
Both hexaaqua complexes behave as acids in solution by donating a proton from one of the

coordinated water molecules to the solvent.

[Fe(H₂O)₆]ⁿ⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁽ⁿ⁻¹⁾⁺(aq) + H₃O⁺(aq)

The hexaaquairon(III) ion is a significantly stronger acid than the hexaaquairon(II) ion.[1][6][7]

[8] This is because the higher charge density of the smaller, more highly charged Fe³⁺ ion

polarizes the O-H bonds of the coordinated water molecules to a much greater extent, making

the hydrogen atoms more easily removable[1][6][7][9]. Consequently, solutions of Fe(III) salts

are much more acidic than solutions of Fe(II) salts of the same concentration[1][6][7].

Complex pKa Value
Resulting Solution pH
(typical)

[Fe(H₂O)₆]²⁺ ~9.5 ~5-6[6][7]

[Fe(H₂O)₆]³⁺ ~2.2 ~1-3[6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.quora.com/An-aqueous-solution-of-Fe-H2O-6-2-is-light-blue-green-Do-you-expect-the-d6-Fe2-in-this-complex-to-have-high-or-low-spin-configurations-How-would-you-determine-this-by-experiment
https://www.science-revision.co.uk/A2_aqueous_reactions.html
http://www.chemthes.com/entity_datapage.php?id=3980
https://www.savemyexams.com/international-a-level/chemistry/oxford-aqa/19/revision-notes/inorganic-chemistry/reactions-of-ions-in-aqueous-solution/reactions-of-metal-aqua-ions/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Complex_Ion_Chemistry/Acidity_of_the_Hexaaqua_Ions
https://eng.libretexts.org/Courses/Bucknell_University/CEEG_445%3A_Environmental_Engineering_Chemistry_(Fall_2020)/08%3A_Complexation/8.02%3A_Acidity_of_the_Hexaaqua_Ions
https://www.science-revision.co.uk/A2_aqueous_reactions.html
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Complex_Ion_Chemistry/Acidity_of_the_Hexaaqua_Ions
https://eng.libretexts.org/Courses/Bucknell_University/CEEG_445%3A_Environmental_Engineering_Chemistry_(Fall_2020)/08%3A_Complexation/8.02%3A_Acidity_of_the_Hexaaqua_Ions
https://www.chemguide.co.uk/inorganic/complexions/aquaco3.html
https://www.science-revision.co.uk/A2_aqueous_reactions.html
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Complex_Ion_Chemistry/Acidity_of_the_Hexaaqua_Ions
https://eng.libretexts.org/Courses/Bucknell_University/CEEG_445%3A_Environmental_Engineering_Chemistry_(Fall_2020)/08%3A_Complexation/8.02%3A_Acidity_of_the_Hexaaqua_Ions
https://m.youtube.com/watch?v=wateu4swMuA
https://www.science-revision.co.uk/A2_aqueous_reactions.html
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Complex_Ion_Chemistry/Acidity_of_the_Hexaaqua_Ions
https://eng.libretexts.org/Courses/Bucknell_University/CEEG_445%3A_Environmental_Engineering_Chemistry_(Fall_2020)/08%3A_Complexation/8.02%3A_Acidity_of_the_Hexaaqua_Ions
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Complex_Ion_Chemistry/Acidity_of_the_Hexaaqua_Ions
https://eng.libretexts.org/Courses/Bucknell_University/CEEG_445%3A_Environmental_Engineering_Chemistry_(Fall_2020)/08%3A_Complexation/8.02%3A_Acidity_of_the_Hexaaqua_Ions
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Complex_Ion_Chemistry/Acidity_of_the_Hexaaqua_Ions
https://eng.libretexts.org/Courses/Bucknell_University/CEEG_445%3A_Environmental_Engineering_Chemistry_(Fall_2020)/08%3A_Complexation/8.02%3A_Acidity_of_the_Hexaaqua_Ions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The greater acidity of [Fe(H₂O)₆]³⁺ means it reacts readily with bases like carbonate ions to

form a precipitate of iron(III) hydroxide and release carbon dioxide gas[2][8]. In contrast,

[Fe(H₂O)₆]²⁺ is not acidic enough to cause the release of CO₂ and instead forms a precipitate

of iron(II) carbonate[8].

Hexaaquairon(II) Hydrolysis

Hexaaquairon(III) Hydrolysis

[Fe(H₂O)₆]²⁺

[Fe(H₂O)₅(OH)]⁺
+ H₂O
- H₃O⁺

- H₂O
+ H₃O⁺

pKa ≈ 9.5
(Weakly Acidic)

[Fe(H₂O)₆]³⁺

[Fe(H₂O)₅(OH)]²⁺
+ H₂O
- H₃O⁺

- H₂O
+ H₃O⁺

pKa ≈ 2.2
(Strongly Acidic)

Click to download full resolution via product page

Caption: Comparative hydrolysis pathways for hexaaquairon(II) and hexaaquairon(III).

Redox Reactions
The interconversion between Fe(II) and Fe(III) is a cornerstone of iron chemistry. The standard

electrode potential for the Fe³⁺/Fe²⁺ couple in aqueous solution is:

[Fe(H₂O)₆]³⁺(aq) + e⁻ ⇌ [Fe(H₂O)₆]²⁺(aq) E⁰ = +0.77 V
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This positive potential indicates that Fe³⁺ is a moderately good oxidizing agent, while Fe²⁺ is a

mild reducing agent. In practice, hexaaquairon(II) is readily oxidized to hexaaquairon(III) by

atmospheric oxygen, particularly under neutral or alkaline conditions.[2][10] The formation of

the less soluble iron(III) hydroxide drives the reaction forward[5][10]. This is why precipitates of

iron(II) hydroxide, which are initially green, quickly darken and turn reddish-brown upon

exposure to air as they are oxidized to iron(III) hydroxide[5][10].

[Fe(H₂O)₆]²⁺

[Fe(H₂O)₆]³⁺

Oxidation
(-e⁻)

E.g., by O₂ in air

Reduction
(+e⁻)

E.g., by a reducing agent

Click to download full resolution via product page

Caption: Redox equilibrium between hexaaquairon(II) and hexaaquairon(III).

Ligand Substitution Reactions
Ligand substitution involves the replacement of one or more water ligands by other ligands.

[Fe(H₂O)₆]ⁿ⁺ + L ⇌ [Fe(H₂O)₅L]ⁿ⁺ + H₂O
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The rate of water exchange is significantly faster for [Fe(H₂O)₆]²⁺ than for [Fe(H₂O)₆]³⁺. This

can be attributed to the weaker electrostatic attraction between the Fe²⁺ ion and the water

ligands compared to the stronger attraction in the Fe³⁺ complex. The stronger Fe³⁺-OH₂ bonds

in the hexaaquairon(III) complex result in a higher activation energy for ligand exchange,

making the process slower.

Complex Water Exchange Rate Constant (k, s⁻¹)

[Fe(H₂O)₆]²⁺ 4.4 x 10⁶

[Fe(H₂O)₆]³⁺ 1.6 x 10²

This difference in lability is evident in their reactions with various reagents. For example, when

a small amount of ammonia solution is added to solutions of both ions, it acts as a Brønsted-

Lowry base, deprotonating the aqua ligands to form hydroxide precipitates[10]. There is no

ligand exchange with ammonia in the case of Fe(II)[5].

Experimental Protocols
Determination of Acidity by Potentiometric Titration
Objective: To determine and compare the pKa values of [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺.

Methodology:

Prepare 0.1 M solutions of Fe(II) salt (e.g., FeSO₄·7H₂O) and Fe(III) salt (e.g.,

Fe(NO₃)₃·9H₂O) in deionized water.

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

Place 50 mL of the iron salt solution in a beaker with a magnetic stirrer.

Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small

increments (e.g., 0.5 mL).

Record the pH after each addition, allowing the reading to stabilize.

Continue the titration well past the equivalence point.
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Plot a graph of pH versus the volume of NaOH added. The pKa can be determined from the

pH at the half-equivalence point.

Start

Prepare 0.1M Fe(II) and Fe(III) solutions

Calibrate pH meter

Titrate Fe solution with 0.1M NaOH

Record pH after each NaOH increment

Plot pH vs. Volume of NaOH

Determine pKa from the half-equivalence point

End

Click to download full resolution via product page

Caption: Workflow for determining pKa via potentiometric titration.
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Measurement of Redox Potential using Cyclic
Voltammetry
Objective: To measure the standard reduction potential (E⁰) of the Fe(III)/Fe(II) couple.

Methodology:

Prepare an electrolyte solution containing a known concentration (e.g., 1 mM) of an Fe(III)

salt (like FeCl₃) in a suitable supporting electrolyte (e.g., 0.1 M KCl).

Set up a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a

reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Perform a cyclic voltammetry scan over a potential range that brackets the expected redox

potential (e.g., from +1.2 V to -0.2 V vs. Ag/AgCl).

Record the resulting voltammogram, which will show a cathodic peak (reduction of Fe³⁺ to

Fe²⁺) and an anodic peak (oxidation of Fe²⁺ to Fe³⁺).

The formal potential (E⁰') can be estimated as the average of the cathodic and anodic peak

potentials (Epc + Epa) / 2. This value can be converted to the standard hydrogen electrode

(SHE) scale if needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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